molecular formula C8H9NO3 B1200275 Methyl 4-Amino-2-hydroxybenzoate CAS No. 4136-97-4

Methyl 4-Amino-2-hydroxybenzoate

Cat. No. B1200275
CAS RN: 4136-97-4
M. Wt: 167.16 g/mol
InChI Key: QQOXBFUTRLDXDP-UHFFFAOYSA-N
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Patent
US07179912B2

Procedure details

To a stirred solution of 4-amino salicylic acid (110.0 g; 718 mmol) in dry MeOH (3025 mL) was slowly added concentrated sulfuric acid (187 mL; 3.5 mmol) via pipette at room temperature under nitrogen atmosphere. The resulting solution was heated to reflux for 20 hours then allowed to cool to room temperature. The reaction was concentrated at reduced pressure to about ¼ the original volume, then neutralized by the careful addition of saturated aqueous sodium bicarbonate to pH 7–8. The resulting precipitate was collected on a Buchner funnel with suction, washed with water, and allowed to air dry. The resulting gray solid was dissolved in EtOAc (1.5 L) and treated with decolorizing charcoal. Filtration and recrystallization (EtOAc/hexanes or MeOH/water (1:3)) provided the ester as an off white crystal (94.5 g; 79%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
reactant
Reaction Step One
Name
Quantity
3025 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][C:4]=1[OH:11]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
187 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3025 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
neutralized by the careful addition of saturated aqueous sodium bicarbonate to pH 7–8
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on a Buchner funnel with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to air dry
DISSOLUTION
Type
DISSOLUTION
Details
The resulting gray solid was dissolved in EtOAc (1.5 L)
ADDITION
Type
ADDITION
Details
treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallization (EtOAc/hexanes or MeOH/water (1:3))

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)N)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.